(5S,6S)-5-methyl-6-phenylmorpholin-3-one
Overview
Description
“(5S,6S)-5-methyl-6-phenylmorpholin-3-one” is a chemical compound with the molecular formula C11H13NO2 . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from catalysis to drug discovery.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H13NO2 . For a more detailed analysis of its structure, you may want to refer to resources like PubChem or other chemical databases.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 191.23 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 191.094628657 g/mol . It has a topological polar surface area of 38.3 Ų and a complexity of 211 .Scientific Research Applications
Anticancer and Antibacterial Applications :
- A study focused on the eco-sustainable synthesis of derivatives related to 2-phenyl 1,3-benzodioxole, including compounds similar to (5S,6S)-5-methyl-6-phenylmorpholin-3-one, highlighted their potential as anticancer and antibacterial agents. The research emphasized the importance of synthesizing such compounds in an eco-friendly manner while ensuring enhanced activity against cancer and bacterial cells (Gupta et al., 2016).
Chiral Iminium Species in Chemical Synthesis :
- Another study investigated the asymmetry in the boronic acid Mannich reaction, particularly focusing on chiral iminium species derived from aldehydes and compounds like (S)-5-Phenylmorpholin-2-one. This research contributes to understanding the stereochemical aspects of reactions involving such compounds (Harwood et al., 1996).
Narcotic Receptor Mediated Phenomena :
- In the field of pharmacology, a study explored the synthesis of epoxy 5-phenylmorphans, closely related to this compound, to determine their binding and activity at opioid receptors. This research is significant for understanding the conformational requirements of such molecules for opioid receptor interaction (Linders et al., 2003).
DNA Binding and Biological Activity :
- A study on platinum(II) complexes incorporating methylated derivatives of phenanthrolines, closely related to this compound, examined their DNA binding properties and biological activity. This research is crucial for understanding how molecular structure influences biological activity, especially in the context of anticancer treatments (Brodie et al., 2004).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it may interact with its targets in a manner similar to other compounds in its class . The compound’s interaction with its targets could lead to changes in cellular processes, but these effects are currently speculative and require further investigation.
Biochemical Pathways
It is possible that the compound could influence various metabolic or signaling pathways depending on its targets
Pharmacokinetics
Information about the compound’s bioavailability is also lacking
Result of Action
It is possible that the compound could have various effects depending on its specific targets and the cellular context
Action Environment
The action, efficacy, and stability of Fenmetramide, trans-(+/-) could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as diet and lifestyle . .
Safety and Hazards
Properties
IUPAC Name |
(5S,6S)-5-methyl-6-phenylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPHPADGSWWRM-GZMMTYOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-94-7 | |
Record name | Fenmetramide, trans-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENMETRAMIDE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP04L9T248 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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